molecular formula C20H20ClN3O2S2 B12149056 N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12149056
M. Wt: 434.0 g/mol
InChI Key: ARXAAGUEDIKEAJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a methyl group, and a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Intermediate: The initial step involves the synthesis of the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate starting materials such as thiourea and a suitable diketone under acidic conditions.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 5-chloro-2-methylphenylamine to introduce the chlorinated phenyl group.

    Acylation: The final step involves the acylation of the substituted intermediate with an acetic anhydride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)propionamide

Uniqueness

The uniqueness of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorinated phenyl group and the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core are particularly noteworthy.

This detailed overview provides a comprehensive understanding of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN3O2S2/c1-11-7-8-12(21)9-14(11)22-16(25)10-27-20-23-18-17(19(26)24(20)2)13-5-3-4-6-15(13)28-18/h7-9H,3-6,10H2,1-2H3,(H,22,25)

InChI Key

ARXAAGUEDIKEAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

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